molecular formula C15H26N4O5 B14245173 L-Prolylglycyl-L-valyl-L-alanine CAS No. 188595-09-7

L-Prolylglycyl-L-valyl-L-alanine

Cat. No.: B14245173
CAS No.: 188595-09-7
M. Wt: 342.39 g/mol
InChI Key: SZMPIIVPPZYDKZ-NHCYSSNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Prolylglycyl-L-valyl-L-alanine (Pro-Gly-Val-Ala) is a tetrapeptide composed of the amino acids proline (Pro), glycine (Gly), valine (Val), and alanine (Ala). Proline, a cyclic imino acid, introduces conformational rigidity, while glycine enhances flexibility.

Properties

CAS No.

188595-09-7

Molecular Formula

C15H26N4O5

Molecular Weight

342.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]propanoic acid

InChI

InChI=1S/C15H26N4O5/c1-8(2)12(14(22)18-9(3)15(23)24)19-11(20)7-17-13(21)10-5-4-6-16-10/h8-10,12,16H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)(H,23,24)/t9-,10-,12-/m0/s1

InChI Key

SZMPIIVPPZYDKZ-NHCYSSNCSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolylglycyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (alanine) to a solid resin. Subsequent amino acids (valine, glycine, and proline) are added sequentially through coupling reactions. Each coupling step involves the activation of the carboxyl group of the incoming amino acid, usually with reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), followed by the removal of the protecting group from the amino group of the growing peptide chain .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

L-Prolylglycyl-L-valyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2

Comparison with Similar Compounds

Key Compounds for Comparison

The following peptides share structural or functional similarities with L-Prolylglycyl-L-valyl-L-alanine:

Compound Name Sequence CAS No. Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Pro-Gly-Val-Ala Not available C₁₅H₂₆N₄O₅ ~354.4 Tetrapeptide; hydrophobic tail
L-Prolyl-L-alanylglycine Pro-Ala-Gly 188983-70-2 C₁₀H₁₇N₃O₄ 259.26 Tripeptide; compact structure
Glycine, L-alanyl-L-prolylglycyl-L-valyl Ala-Pro-Gly-Val-Gly 89526-97-6 C₁₉H₃₂N₆O₇ ~456.5 Pentapeptide; extended chain
L-Alanine, L-prolyl-L-alanyl-L-prolyl Pro-Ala-Pro-Ala 210840-24-7 C₁₆H₂₆N₄O₅ 354.4 Tetrapeptide; proline-rich sequence

Structural and Functional Analysis

Glycine in the second position enhances backbone flexibility, contrasting with Pro-Ala-Pro-Ala, which has rigid proline residues at both termini . The pentapeptide Ala-Pro-Gly-Val-Gly (CAS 89526-97-6) includes an additional glycine, likely increasing solubility compared to the hydrophobic Val-Ala terminus in the target compound .

Hydrophobicity and Solubility: Pro-Gly-Val-Ala’s valine and alanine residues reduce solubility in aqueous environments, a trend observed in peptides with hydrophobic termini.

Biological Implications :

  • Proline-rich sequences (e.g., Pro-Ala-Pro-Ala) are associated with β-turn formation, which can influence receptor binding or enzymatic stability . The target compound’s Pro-Gly sequence may similarly induce structural motifs relevant to protein-protein interactions.

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